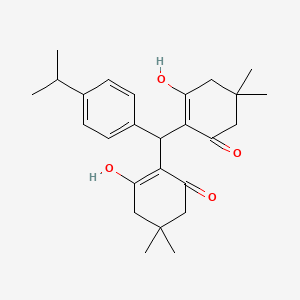

2,2'-(4-Isopropylphenylmethylene)-bis-(3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one)

説明

2,2'-(4-Isopropylphenylmethylene)-bis-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) is a bis-cyclohexenone derivative characterized by a central methylene bridge linking two 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one moieties. The 4-isopropylphenyl substituent on the methylene group distinguishes it from analogous compounds. Such derivatives are synthesized via Knoevenagel–Michael condensation reactions, often catalyzed by acids or heterogeneous catalysts (e.g., g-C3N4·SO3H or molecular sieves) .

特性

IUPAC Name |

3-hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-propan-2-ylphenyl)methyl]-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O4/c1-15(2)16-7-9-17(10-8-16)22(23-18(27)11-25(3,4)12-19(23)28)24-20(29)13-26(5,6)14-21(24)30/h7-10,15,22,27,29H,11-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPIOFISKTUXDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C2=C(CC(CC2=O)(C)C)O)C3=C(CC(CC3=O)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301125707 | |

| Record name | 2,2′-[[4-(1-Methylethyl)phenyl]methylene]bis[3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301125707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497060-61-4 | |

| Record name | 2,2′-[[4-(1-Methylethyl)phenyl]methylene]bis[3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497060-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-[[4-(1-Methylethyl)phenyl]methylene]bis[3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301125707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-(4-Isopropylphenylmethylene)-bis-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) typically involves multi-step organic reactions. One common approach is the condensation of 4-isopropylbenzaldehyde with a suitable diol precursor under acidic conditions. The reaction proceeds through the formation of an intermediate enone structure, which is then further modified to introduce hydroxyl groups at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity, and the process may include purification steps such as recrystallization or chromatography to obtain the final product in high quality.

化学反応の分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: : The double bonds in the cyclohexenone rings can be reduced to form saturated cyclohexanone derivatives.

Substitution: : The isopropyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: : Formation of carboxylic acids or additional ketone groups.

Reduction: : Production of cyclohexanone derivatives.

Substitution: : Introduction of various functional groups such as nitro, halogen, or alkyl groups on the phenyl ring.

科学的研究の応用

This compound has diverse applications in scientific research, including:

Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: : Explored for its therapeutic properties, such as anti-inflammatory or antioxidant effects.

Industry: : Employed in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用機序

The mechanism by which 2,2'-(4-Isopropylphenylmethylene)-bis-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

類似化合物との比較

Substituent Effects on Crystal Packing

- 4-Butoxyphenyl derivative (C27H36O5) : Crystallizes in a triclinic system (space group P1) with unit cell parameters a = 10.3372 Å, b = 11.3286 Å, c = 12.4559 Å. Intramolecular O–H···O hydrogen bonds (O2–H2···O3: 2.566 Å) stabilize the structure .

- 4-Bromophenyl derivative : Hirshfeld surface analysis reveals dominant H···H (48.5%) and H···O (21.3%) interactions. The bromine atom contributes to C–Br···π contacts (2.8% of interactions) .

Hydrogen Bonding and Molecular Conformation

- Di-tert-butyl-4-hydroxyphenyl derivative: Features O–H···O bonds (1.72–1.86 Å) and C–H···π interactions involving the phenolic ring. The tert-butyl groups induce significant steric hindrance, altering the dihedral angle between the aryl and cyclohexenone rings .

- 4-Fluorophenyl derivative (C25H28F2O4) : The fluorine atom participates in weak C–F···H–C interactions, influencing the supramolecular architecture .

Physicochemical Properties

Melting Points and Solubility

| Compound (Substituent) | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|

| 4-Butoxyphenyl | 128 | 440.56 |

| 4-Methoxyphenyl | 142–143 | 428.52 |

| Naphthalen-2-yl | 214–215 | 448.53 |

| Pyridin-4-yl | 201–202 | 397.44 |

The higher melting points of naphthyl and pyridyl derivatives suggest stronger π–π stacking or dipole interactions compared to alkyl-substituted analogs.

生物活性

2,2'-(4-Isopropylphenylmethylene)-bis-(3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound's molecular formula is , with a molecular weight of approximately 368.47 g/mol. The synthesis typically involves the reaction of 4-isopropylbenzaldehyde with 3-hydroxy-5,5-dimethylcyclohex-2-enone under specific conditions that favor the formation of the bis-enone structure.

Synthesis Overview

- Reactants : 4-Isopropylbenzaldehyde and 3-hydroxy-5,5-dimethylcyclohex-2-enone.

- Catalyst : Various catalysts may be employed to enhance yield.

- Conditions : Reflux in an appropriate solvent (e.g., ethanol) for a specified duration.

- Yield : Typically high, often exceeding 75% depending on conditions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2,2'-(4-Isopropylphenylmethylene)-bis-(3-hydroxy-5,5-dimethylcyclohex-2-EN-1-one) exhibit broad-spectrum antimicrobial activity. For instance, related compounds have shown effectiveness against various clinically relevant pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Tested | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| DMHF | E. coli | 32 | |

| DMHF | C. albicans | 16 | |

| Isopropyl derivative | Staphylococcus aureus | 8 |

The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Studies have also explored the anticancer potential of this class of compounds. Preliminary results suggest that they may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest.

Case Study: Anticancer Effects

A study investigated the effects of a structurally similar compound on human cancer cell lines. The results showed:

- Cell Cycle Arrest : The compound induced G1 phase arrest in breast cancer cells.

- Apoptosis Induction : Increased levels of caspase activation were observed, indicating apoptosis.

Mechanistic Insights

The biological activity of these compounds can be attributed to their ability to interact with cellular targets such as enzymes and receptors involved in cell proliferation and survival pathways.

Proposed Mechanisms

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling cascades.

- Oxidative Stress Induction : Some studies suggest that these compounds can increase reactive oxygen species (ROS) within cells, leading to cellular damage and apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,2'-(4-isopropylphenylmethylene)-bis-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one), and how can yield optimization be achieved?

- The compound can be synthesized via Mn(III)-based oxidative coupling of tetracarbonyl precursors, analogous to methods used for structurally similar xanthene derivatives. Key steps include controlling reaction temperature (e.g., ethanol reflux) and stoichiometric ratios of reagents. Yields exceeding 80% are achievable, as demonstrated in the synthesis of 2,2'-(4-methoxyphenylmethylene) derivatives . Characterization via melting point analysis, IR (for hydroxyl and carbonyl stretches at ~3400 cm⁻¹ and 1650 cm⁻¹, respectively), and NMR (δ 1.0–1.5 ppm for methyl groups) ensures purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- IR spectroscopy identifies hydrogen-bonded hydroxyl groups and conjugated carbonyl systems. 1H/13C NMR resolves methyl, aromatic, and enolic proton environments. Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous structural confirmation. Software like SHELXL refines crystallographic data, with R-values < 0.05 indicating high accuracy . For example, analogous compounds exhibit orthorhombic crystal systems with Z = 8 and unit-cell parameters (e.g., a = 10.2 Å, b = 12.5 Å) .

Advanced Research Questions

Q. How can conformational analysis using ring puckering coordinates resolve discrepancies in molecular geometry predictions?

- The Cremer-Pople puckering parameters (e.g., amplitude q and phase angle Φ) quantify deviations from planarity in the cyclohexenone rings. For this compound, nonplanar puckering (e.g., q ≈ 0.5 Å) may arise from steric hindrance between the 5,5-dimethyl groups and the central isopropylphenyl moiety. Computational tools like ORTEP-3 visualize these distortions, which are critical for understanding reactivity and intermolecular interactions .

Q. What strategies address contradictions in crystallographic data during structure refinement?

- Discrepancies between experimental and modeled bond lengths/angles can arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., SIMU/DELU commands) to refine anisotropic displacement parameters. Validate hydrogen-bonding networks (e.g., O–H···O interactions at ~2.8 Å) against electron density maps. Cross-validate with spectroscopic data to ensure consistency .

Q. How do substituent variations (e.g., isopropyl vs. ethoxy groups) impact the compound’s electronic properties and biological activity?

- Electron-donating groups (e.g., ethoxy) increase electron density at the carbonyl group, altering UV-Vis absorption maxima (e.g., bathochromic shifts). Structure-activity relationship (SAR) studies on analogous xanthenes reveal that bulky substituents like isopropyl enhance antimicrobial activity by improving lipid solubility. Compare Hammett σ values (e.g., σₚ = -0.15 for isopropyl) to quantify electronic effects .

Q. What experimental designs are optimal for evaluating environmental fate or toxicity?

- Follow protocols from long-term environmental studies (e.g., INCHEMBIOL project):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。